3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(3-nitrophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(3-nitrophenyl)pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines a morpholine ring, a nitrophenyl group, and a pyrrolidine-2,5-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(3-nitrophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the morpholine derivative and the nitrophenyl intermediate. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(3-nitrophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives .
Scientific Research Applications
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(3-nitrophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and nanotechnology applications .
Mechanism of Action
The mechanism of action of 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(3-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydroxy-phenyl-amino)-1-(4-morpholin-4-yl-phenyl)-pyrrolidine-2,5-dione
- 4-(4-Nitrophenyl)morpholin-3-one
- 1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(3-nitrophenyl)pyrrolidine-2,5-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(4-morpholin-4-ylanilino)-1-(3-nitrophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c25-19-13-18(20(26)23(19)16-2-1-3-17(12-16)24(27)28)21-14-4-6-15(7-5-14)22-8-10-29-11-9-22/h1-7,12,18,21H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHXABBTCXGHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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